
AGN194204
Descripción general
Descripción
AGN194204, también conocido como IRX4204, es un agonista del receptor X de retinoides (RXR) selectivo y activo por vía oral. Los receptores X de retinoides son receptores nucleares que regulan la expresión genética uniéndose a secuencias específicas de ADN. This compound ha demostrado un potencial significativo en el tratamiento de varios cánceres, incluyendo el cáncer de páncreas y de mama, debido a sus propiedades antiinflamatorias y anticancerígenas .
Aplicaciones Científicas De Investigación
Cancer Therapy
AGN194204 has shown significant promise in the treatment of various cancers, particularly pancreatic and breast cancer.
- Pancreatic Cancer :
- Effectiveness : Studies indicate that this compound inhibits the proliferation of pancreatic cancer cell lines such as MIA PaCa-2 and BxPC-3. It is reported to be 10-100 times more effective than RAR-selective retinoids .
- Mechanism : The compound reduces levels of cyclin E and cyclin-dependent kinase 6 (cdk6), which are critical for cell cycle progression, while increasing p27 levels, a cyclin-dependent kinase inhibitor .
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MIA PaCa-2 | >10 | Inhibits cyclin E and cdk6, increases p27 levels |
BxPC-3 | >10 | Similar mechanism as MIA PaCa-2 |
- Breast Cancer :
Cell Line | Effect on S-phase (%) | Notable Gene Regulation |
---|---|---|
MDA-MB-468 | 70% | Alters expression of growth factor receptors |
T47D | Minimal |
Immunology
This compound also plays a role in modulating immune responses.
- Th2 Development : Research indicates that this compound enhances Th2 cell development by increasing the production of interleukins IL-4 and IL-5 while decreasing IFN-γ production. This suggests a potential therapeutic application in conditions characterized by Th1 dominance .
Case Study 1: Pancreatic Cancer Treatment
In a controlled study involving MIA PaCa-2 cells treated with this compound, researchers observed a significant reduction in cell proliferation compared to untreated controls. The study highlighted that this compound's effects were additive when combined with other chemotherapeutic agents like gemcitabine, indicating its potential as an adjunct therapy .
Case Study 2: Immunomodulation
A study investigating the effects of this compound on naive T cells demonstrated that treatment led to enhanced Th2 responses under specific stimulation conditions. This finding supports its potential use in therapies aimed at modulating immune responses in autoimmune diseases or allergies .
Mecanismo De Acción
AGN194204 ejerce sus efectos al unirse selectivamente a los receptores X de retinoides, específicamente RXRα, RXRβ y RXRγ. Esta unión activa los receptores, lo que lleva a la modulación de la expresión genética involucrada en la proliferación celular, la diferenciación y la apoptosis. Las acciones antiinflamatorias y anticancerígenas del compuesto se atribuyen a su capacidad para inhibir la liberación de citocinas proinflamatorias e inducir la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
AGN194204 has been found to interact with retinoid X receptors (RXRα, RXRβ, and RXRγ), with Kd values of 0.4 nM, 3.6 nM, and 3.8 nM, respectively . It has EC50s of 0.2 nM, 0.8 nM, and 0.08 nM for RXRα, RXRβ, and RXRγ, respectively . It is inactive against retinoic acid receptor (RAR) .
Cellular Effects
This compound has been shown to inhibit the proliferation of certain pancreatic cancer cell lines . For instance, it inhibits the proliferation of MIA PaCa-2 and BxPC-3 cells at concentrations greater than 10 nM . It was found to be 10-100 times more effective than RAR-selective retinoids in these cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with retinoid X receptors (RXRs). It acts as an RXR agonist, binding to RXRα, RXRβ, and RXRγ . This binding modulates the activities of numerous steroid-like molecules, thus regulating cell proliferation, differentiation, and apoptosis pathways .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant anticarcinogenic effects. In a study using the A/J mouse model of lung cancer, this compound significantly reduced the number and size of tumors on the surface of the lungs .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de AGN194204 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para lograr la selectividad y actividad deseadas. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para optimizar el rendimiento y la pureza del compuesto .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de grandes reactores, un control preciso de las condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía para garantizar la alta pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
AGN194204 se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que potencialmente altera su actividad.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, mejorando o modificando su actividad biológica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean diversos nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
AGN194204 es único en comparación con otros agonistas del receptor X de retinoides debido a su alta selectividad y potencia. Compuestos similares incluyen:
SR11217: Otro retinoide selectivo para RXR, pero menos efectivo que this compound para inhibir la proliferación de células cancerosas de páncreas.
TTNPB: Un retinoide de alta afinidad selectivo para el receptor de ácido retinoico, que produce más efectos secundarios en comparación con this compound
La singularidad de this compound radica en su capacidad para dirigirse selectivamente a los receptores X de retinoides con efectos secundarios mínimos, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Actividad Biológica
AGN194204 is a selective retinoid X receptor (RXR) agonist that has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its effects on cancer cell proliferation, immune modulation, and its interactions with other therapeutic agents.
This compound functions primarily through activation of RXR, which plays a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. Unlike retinoic acid receptor (RAR)-selective retinoids, RXR-selective retinoids like this compound are associated with fewer side effects, making them attractive for therapeutic use.
Pancreatic Cancer
A significant study investigated the effects of this compound on pancreatic cancer cell lines MIA PaCa-2 and BxPC-3. The findings demonstrated that this compound inhibited cell proliferation at concentrations greater than 10 nM. Notably, it was found to be 10-100 times more effective than RAR-selective retinoids in suppressing these cancer cells. The mechanism involved a reduction in cyclin E and cyclin-dependent kinase 6 (cdk6) levels, alongside a two-fold increase in p27 levels, indicating a shift in the cell cycle regulation towards inhibition of proliferation .
Cell Line | Concentration (nM) | Proliferation Inhibition | Mechanism |
---|---|---|---|
MIA PaCa-2 | >10 | Significant | Decreased cyclin E, increased p27 |
BxPC-3 | >10 | Significant | Decreased cdk6 |
AsPC-1 | Not affected | None | - |
Co-treatment with Cytotoxic Agents
Further analysis revealed that co-treatment of MIA PaCa-2 cells with this compound and standard chemotherapeutic agents such as cisplatin and gemcitabine resulted in an additive effect rather than a synergistic one. This suggests that this compound could enhance the efficacy of existing treatments without significantly increasing toxicity .
Immune Modulation
In addition to its anti-cancer properties, this compound has been shown to enhance Th2 immune responses. In vitro studies indicated that this compound significantly increased IL-4 and IL-5 production from Th0 cells while decreasing IFN-γ levels. This modulation suggests potential applications in conditions where Th2 responses are beneficial, such as allergies or certain autoimmune diseases .
Effects on Viral Infections
Interestingly, this compound has also been implicated in increasing host susceptibility to viral infections. Studies demonstrated that treatment with this compound enhanced the replication of viruses such as vesicular stomatitis virus (VSV) and herpes simplex virus (HSV-1) in host cells. This effect was linked to the activation of RXRα, suggesting a dual role where RXR activation can both promote tumor growth and enhance viral infection susceptibility .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of this compound across different studies:
Propiedades
IUPAC Name |
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+/t18-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOOLEGQBVUTKC-NVQSDHBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/[C@@H]1C[C@]1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220619-73-8 | |
Record name | VTP-194204 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220619738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VTP-194204 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VTP-194204 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877M97Z38Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.